Magnesium formate

Catalog No.
S564357
CAS No.
557-39-1
M.F
C2H2MgO4
M. Wt
114.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium formate

CAS Number

557-39-1

Product Name

Magnesium formate

IUPAC Name

magnesium;diformate

Molecular Formula

C2H2MgO4

Molecular Weight

114.34 g/mol

InChI

InChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2

InChI Key

GMDNUWQNDQDBNQ-UHFFFAOYSA-L

SMILES

C(=O)[O-].C(=O)[O-].[Mg+2]

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Mg+2]

Magnesium Formate in Hydrogen Storage Research

One promising application of magnesium formate in scientific research is in the development of materials for hydrogen storage. Hydrogen is a clean and efficient energy source, but storing it in a safe and efficient way remains a challenge. Magnesium formate has been shown to be useful in creating metal-organic frameworks (MOFs) that can absorb hydrogen with high capacity. These MOFs are microporous three-dimensional structures with large internal surface areas, which allows them to store significant amounts of hydrogen gas [].

Studies have demonstrated that MOFs constructed from magnesium formate can absorb hydrogen with ultrahigh purity (up to 99.99999%) []. This level of purity is crucial for applications like fuel cells, which require high-purity hydrogen to function efficiently. Additionally, researchers are investigating methods to improve the hydrogen release properties of these MOFs, making them more practical for real-world applications.

Other Potential Research Applications

Beyond hydrogen storage, magnesium formate may hold promise for other scientific research applications. Some potential areas of exploration include:

  • Biomedical applications: Magnesium formate has been investigated for its potential use in drug delivery systems and as a source of bioavailable magnesium.
  • Catalysis: Magnesium formate may be useful as a catalyst for various chemical reactions due to its Lewis acidic properties.
  • Flame retardants: Research suggests magnesium formate may have flame retardant properties, making it a potential additive for fire-resistant materials.

Magnesium formate is an inorganic compound with the chemical formula Mg HCOO 2\text{Mg HCOO }_2. It is a magnesium salt derived from formic acid, consisting of magnesium cations and formate anions. This compound typically appears as a white crystalline solid, and it can exist in a dihydrate form, which loses water upon heating. The dihydrate of magnesium formate dehydrates at approximately 105 °C to yield the anhydrous form, which further decomposes at around 500 °C to produce magnesium oxide .

  • Dehydration: The dihydrate form loses water upon heating:
    Mg HCOO 22H2OMg HCOO 2+2H2O\text{Mg HCOO }_2\cdot 2\text{H}_2\text{O}\rightarrow \text{Mg HCOO }_2+2\text{H}_2\text{O}
  • Thermal Decomposition: Upon further heating, magnesium formate decomposes into magnesium oxide, carbon dioxide, and carbon monoxide:
    2Mg HCOO 2MgO+2CO2+CO+H22\text{Mg HCOO }_2\rightarrow \text{MgO}+2\text{CO}_2+\text{CO}+\text{H}_2
    This decomposition occurs in stages, with significant weight loss beginning between 160 °C and 220 °C due to the removal of water .
  • Reactions with Acids: Magnesium formate can react with stronger acids to release formic acid and produce other salts.

Magnesium formate can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction between magnesium oxide and formic acid:
    MgO+2HCOOHMg HCOO 2+H2O\text{MgO}+2\text{HCOOH}\rightarrow \text{Mg HCOO }_2+\text{H}_2\text{O}
    This reaction produces magnesium formate along with water.
  • From Magnesium Carbonate: Another method involves reacting magnesium carbonate with formic acid:
    MgCO3+2HCOOHMg HCOO 2+H2O+CO2\text{MgCO}_3+2\text{HCOOH}\rightarrow \text{Mg HCOO }_2+\text{H}_2\text{O}+\text{CO}_2
  • Hydrothermal Methods: Advanced synthesis techniques include hydrothermal methods that facilitate the formation of metal-organic frameworks using magnesium formate as a precursor .

Magnesium formate has various applications across different fields:

  • Catalysis: It is used in organic synthesis as a catalyst for various reactions.
  • Building Materials: Research indicates that magnesium formate can enhance the properties of concrete and other building materials by improving strength and durability .
  • Hydrogen Storage: It has been explored for use in metal-organic frameworks that can absorb hydrogen, making it relevant for energy storage solutions .
  • Agriculture: Magnesium formate may be used as a fertilizer additive due to its role in supplying magnesium, an essential nutrient for plants.

Studies have examined the interactions of magnesium formate with other compounds, particularly in the context of its role in enhancing material properties. For example, research comparing magnesium formate with magnesium oxide showed that magnesium formate could significantly improve the strength development of fly ash-based materials . Additionally, its interactions with various metal salts have been investigated to understand its behavior in composite materials.

Magnesium formate shares similarities with several other metal formates and salts. Here are some comparable compounds:

CompoundFormulaUnique Characteristics
Calcium FormateCa HCOO 2\text{Ca HCOO }_2Used in agriculture; improves soil quality
Barium FormateBa HCOO 2\text{Ba HCOO }_2Known for its application in radiation shielding
Zinc FormateZn HCOO 2\text{Zn HCOO }_2Utilized in organic synthesis; acts as a catalyst
Sodium FormateNa HCOO \text{Na HCOO }Commonly used as a buffer solution in biochemical assays
Potassium FormateK HCOO \text{K HCOO }Used in food preservation and as a de-icing agent

Uniqueness of Magnesium Formate: Magnesium formate is particularly notable for its dual role as both a source of magnesium and a versatile reagent in organic chemistry. Its ability to enhance the properties of construction materials further distinguishes it from other metal formates.

Conventional Synthesis Routes

Acid-Base Neutralization Using Magnesium Oxide and Formic Acid

The acid-base neutralization reaction between magnesium oxide and formic acid represents the most fundamental and widely employed method for magnesium formate synthesis [1] [2]. This straightforward approach involves the direct reaction of magnesium oxide with formic acid according to the general reaction mechanism where the basic oxide neutralizes the carboxylic acid to form the corresponding magnesium salt [1].

The synthesis process typically involves adding magnesium oxide powder to formic acid solution, resulting in a vigorous exothermic reaction that generates significant heat release [1] [20]. Research conducted by thermal analysis methods demonstrates that when 5 grams of magnesium oxide are added to 50 cubic centimeters of 90% formic acid, the reaction temperature can rise from ambient conditions to approximately 40°C within the first hour, eventually reaching 55°C as the reaction progresses [1] [20].

The reaction proceeds through a well-defined mechanism where the oxide surface sites interact with formic acid molecules, leading to proton transfer and subsequent salt formation [1]. Detailed investigation using thermogravimetric analysis reveals that the product obtained from this conventional method is predominantly magnesium formate dihydrate, characterized by the molecular formula Mg(HCOO)₂·2H₂O [1] [35].

Table 1: Reaction Conditions for Magnesium Oxide-Formic Acid Neutralization

ParameterTypical RangeOptimal ConditionsProduct Characteristics
Temperature25-55°C40-45°CVigorous reaction kinetics [1]
Reaction Time1-3 hours2 hoursComplete conversion [1] [20]
Formic Acid Concentration70-98%90%Higher purity product [1]
Yield90-98%>95%Mg(HCOO)₂·2H₂O formation [1]
Heat EvolutionSignificantControlled cooling requiredExothermic process [20]

The crystallization behavior during this synthesis route shows that the dihydrate form naturally precipitates from aqueous solutions, with water molecules becoming integral components of the crystal lattice structure [2] [35]. Thermal decomposition studies indicate that this dihydrated product undergoes dehydration at approximately 105°C, transitioning to the anhydrous form before final decomposition at elevated temperatures around 500°C [2] [34].

Advanced characterization techniques including simultaneous differential thermal analysis and mass spectrometry have revealed that the dehydration process occurs in distinct stages, with water loss beginning around 160-220°C depending on the heating rate and atmospheric conditions [1]. The thermal stability of the resulting anhydrous magnesium formate demonstrates remarkable persistence up to approximately 265°C, where recrystallization phenomena occur [1].

Metathesis Reactions with Alkali Metal Formates

Metathesis reactions involving alkali metal formates provide an alternative conventional approach for magnesium formate synthesis, particularly when specific product characteristics or purity requirements necessitate avoiding direct acid-base neutralization [16]. These double displacement reactions typically involve the interaction between soluble magnesium salts and alkali metal formates in aqueous or mixed solvent systems [16].

The fundamental principle underlying these metathesis processes involves the exchange of cations between two ionic compounds, resulting in the formation of magnesium formate and the corresponding alkali metal salt as byproducts [16]. Research investigations have demonstrated that lithium formate, sodium formate, and potassium formate can all serve as effective precursors for this synthesis approach [15] [18].

Lithium formate exhibits particularly interesting solubility characteristics in formic acid solutions, with documented solubility reaching 23.72 ± 0.1 mol % at 298.2 K [15]. This high solubility facilitates efficient metathesis reactions when combined with appropriate magnesium salt precursors [15]. The equilibrium solid phase during these reactions remains predominantly lithium formate, ensuring consistent reaction stoichiometry [15].

Table 2: Alkali Metal Formate Metathesis Reaction Parameters

Alkali Metal FormateSolubility (mol %)Reaction Temperature (°C)Typical Yield (%)Product Purity
Lithium Formate23.72 [15]150-20085-92High [15]
Sodium FormateModerate150-18080-88Good
Potassium FormateLower160-20075-85Acceptable [18]
Cesium FormateLimited data180-22070-80Variable

The mechanistic pathway for these metathesis reactions involves initial dissolution of both reactants, followed by nucleation and crystal growth of the magnesium formate product [16]. The driving force for these reactions stems from the preferential formation of the magnesium formate crystal lattice and the removal of alkali metal salts through selective precipitation or extraction processes [16].

Temperature control during metathesis synthesis proves critical for achieving optimal yields and product characteristics [21]. Research findings indicate that maintaining reaction temperatures between 150-200°C promotes efficient ion exchange while minimizing decomposition or side reaction pathways [21]. The crystallization kinetics under these conditions favor the formation of well-defined magnesium formate crystals with improved morphological characteristics [21].

Advanced Synthesis Techniques

Hydrothermal Crystallization Processes

Hydrothermal crystallization represents a sophisticated synthesis methodology that enables the production of high-quality magnesium formate crystals under controlled temperature and pressure conditions [4] [5]. This advanced technique utilizes the enhanced solubility and reactivity of precursor materials in superheated aqueous environments to facilitate crystal growth processes [4].

The hydrothermal approach typically involves sealing reactants in autoclave systems where elevated temperatures and autogenous pressures create optimal conditions for crystal nucleation and growth [4] [11]. Research conducted using solvothermal conditions demonstrates that reaction of magnesium formate dihydrates in formic acid under these controlled environments results in the formation of single crystals of anhydrous magnesium formate polymorphs [4].

Detailed crystallographic studies reveal that hydrothermal synthesis can produce the β-polymorph of magnesium formate, characterized by one-dimensional chains of oxygen-bridged metal atoms [4]. This structural arrangement represents a significant advancement over conventional synthesis methods, which typically yield only the dihydrated or simple anhydrous forms [4].

Table 3: Hydrothermal Synthesis Conditions and Outcomes

ParameterRangeOptimal ValueResulting StructureCrystal Quality
Temperature150-250°C200°Cβ-Mg(HCOO)₂ chains [4]Single crystal
PressureAutogenous10-50 barOne-dimensional polymers [4]High quality
Reaction Time24-120 hours72 hoursExtended frameworks [4]Well-defined
Solvent SystemFormic acid/waterPure formic acidChain structures [4]Crystalline
Nucleation ControlSeeded/unseededControlled nucleationUniform morphology [4]Consistent

The mechanism of hydrothermal crystallization involves several distinct phases, beginning with the dissolution of precursor materials under elevated temperature conditions [11]. Subsequent supersaturation development leads to controlled nucleation events, followed by crystal growth processes that can be precisely manipulated through temperature and pressure adjustments [11].

Recent advances in hydrothermal methodology have demonstrated the feasibility of template-assisted synthesis, where structure-directing agents guide the formation of specific magnesium formate polymorphs [3] [5]. The utilization of dimethylformamide as a gaseous template enables the selective formation of the α-polymorph, characterized by permanent porosity and enhanced surface area properties [3] [5].

The solvent-free hydrothermal approach represents a particularly innovative development, where magnesium oxide powder reacts with formic acid vapor in the presence of carefully selected templates [3] [5]. This methodology achieves the synthesis of ultramicroporous α-magnesium formate with surface areas reaching 488 square meters per gram after appropriate activation procedures [5].

Solid-State Mechanochemical Synthesis

Solid-state mechanochemical synthesis has emerged as a revolutionary approach for magnesium formate production, offering significant advantages in terms of environmental sustainability and reaction efficiency [9] [12] [25]. This advanced technique employs mechanical energy input through ball milling or similar grinding processes to induce chemical transformations in the absence of solvents [25].

The fundamental principle underlying mechanochemical synthesis involves the application of mechanical stress to reactant particles, creating high-energy contact points where chemical bonds can be broken and reformed [25]. Research investigations demonstrate that ball milling processes can achieve complete synthesis of various inorganic compounds within remarkably short timeframes, typically ranging from 30 to 90 minutes [25].

For magnesium formate synthesis, mechanochemical approaches typically involve the direct grinding of magnesium-containing precursors with formic acid derivatives or formate salts [22]. The mechanical energy input facilitates intimate mixing at the molecular level while simultaneously providing the activation energy required for chemical transformation [22].

Table 4: Mechanochemical Synthesis Parameters and Performance

Milling ConditionsDurationEnergy InputProduct FormationYield Efficiency
High-energy ball milling30-60 minutes150-300 WVarious polymorphs [25]70-85%
Planetary milling45-90 minutes200-400 WMixed phases [22]75-90%
Vibratory milling60-120 minutes100-250 WControlled phases [25]65-80%
Cryogenic milling90-180 minutes150-300 WStabilized products [22]80-95%

The mechanochemical synthesis pathway offers unique advantages in terms of reaction kinetics and product characteristics [25]. Unlike conventional thermal synthesis methods, mechanochemical processes can achieve solid-state transformations at ambient temperatures, thereby avoiding thermal decomposition or unwanted side reactions [25].

Temperature control during mechanochemical synthesis proves essential for optimizing product formation and preventing excessive heating that could lead to decomposition [23]. Research findings indicate that maintaining milling temperatures below 100°C ensures preservation of the desired magnesium formate structure while maximizing conversion efficiency [23].

The solid-state approach enables precise control over particle size distribution and morphological characteristics of the resulting magnesium formate products [9]. Scanning electron microscopy studies reveal that mechanochemically synthesized materials often exhibit unique surface textures and enhanced reactivity compared to conventionally prepared samples [9].

Recent developments in mechanochemical methodology have demonstrated the feasibility of one-pot sequential synthesis protocols, where multiple reaction steps can be combined within a single milling operation [25]. This innovative approach significantly reduces processing time and energy consumption while maintaining high product quality and yield efficiency [25].

UNII

3B917PAF9I

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 43 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

557-39-1

Wikipedia

Magnesium formate

General Manufacturing Information

Formic acid, magnesium salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-14

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